4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde
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Overview
Description
4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde is a complex organic compound characterized by the presence of nitro, ethoxy, and iodo functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base to form 2,4-dinitrophenoxy ethane. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzoic acid.
Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxy-5-iodobenzaldehyde.
Substitution: 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-azidobenzaldehyde.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but lacks the ethoxy and iodo groups.
4-(2,4-Dinitrophenoxy)benzaldehyde: Similar but does not have the ethoxy and iodo groups.
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)-3-ethoxy-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O7/c1-2-24-14-6-9(8-19)5-11(16)15(14)25-13-4-3-10(17(20)21)7-12(13)18(22)23/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVOGRPAVSHZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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